
4-(1-Amino-3-oxooct-1-EN-1-YL)phenyl 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a phenyl ring substituted with an amino-oxooctenyl group and a propoxybenzoate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate typically involves multi-step organic synthesis. One common method includes the condensation of 4-propoxybenzoic acid with 4-(1-amino-3-oxooct-1-en-1-yl)phenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-ethoxybenzoate
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-methoxybenzoate
- 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-butoxybenzoate
Uniqueness
4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is unique due to its specific propoxybenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its similar compounds.
Propiedades
Número CAS |
913260-40-9 |
|---|---|
Fórmula molecular |
C24H29NO4 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
[4-(1-amino-3-oxooct-1-enyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H29NO4/c1-3-5-6-7-20(26)17-23(25)18-8-14-22(15-9-18)29-24(27)19-10-12-21(13-11-19)28-16-4-2/h8-15,17H,3-7,16,25H2,1-2H3 |
Clave InChI |
VQLTYDVQZJMJPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=C(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
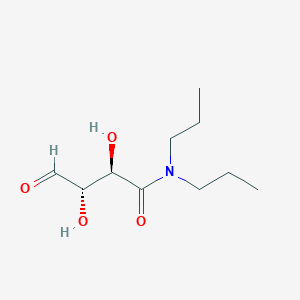
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
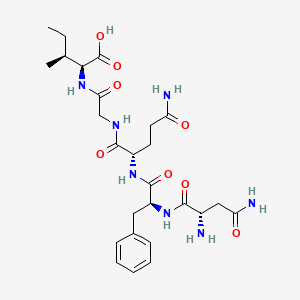
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
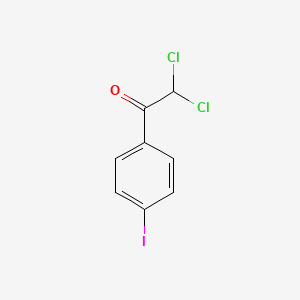
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
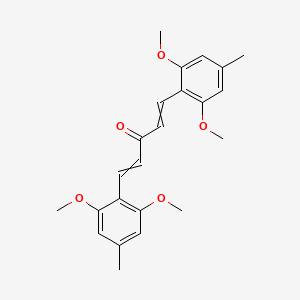
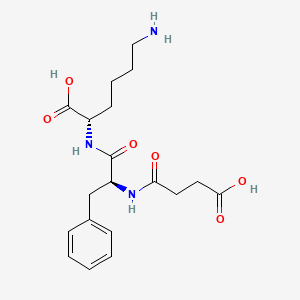
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
